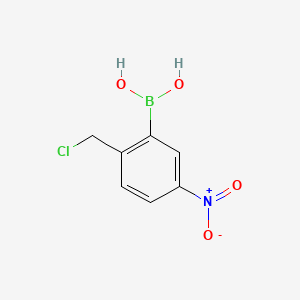

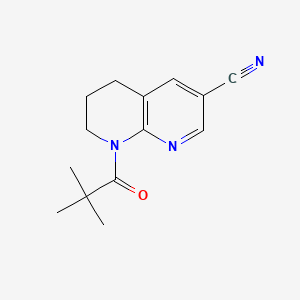

![molecular formula C10H10F2N2 B578167 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1330750-46-3](/img/structure/B578167.png)

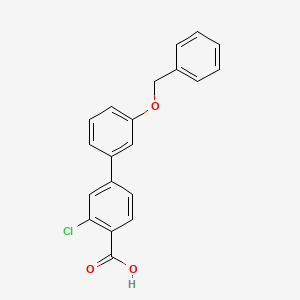

6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Aplicaciones Científicas De Investigación

1. Pseudomonas aeruginosa Infections

- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .

- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

2. Antimicrobial Activity

- Summary of Application : 2-substituted-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .

- Methods of Application : The compounds were synthesized by nucleophilic substitution reaction .

- Results or Outcomes : The compounds showed good antibacterial activity, and one of them also showed good antifungal activity . The study inferred that at the 2-position of the oxadiazole ring, an increased side chain carbon atom number enhances the antimicrobial activity .

3. Antibiotic Adjuvant Therapy

- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . This approach relies on combating bacterial virulence without affecting the viability of the organism, which may lead to a lower rate of resistance development .

- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

4. Green Chemistry

- Summary of Application : Benzimidazole-based compounds possess potential application as medicinal drugs . The benzimidazole ring is an important pharmacophore in modern drug discovery . More than 20 drugs are available for the treatment of different diseases .

- Methods of Application : The chemists have their attention towards developing synthetic processes primarily based on the set of principles of green chemistry . Many efficient methods were developed for the synthesis of benzimidazole using the nanocatalyst or nanostructures .

- Results or Outcomes : This review will further aid the researcher in developing more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids .

5. Antibiotic Adjuvant Therapy

- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . This approach relies on combating bacterial virulence without affecting the viability of the organism, which may lead to a lower rate of resistance development .

- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

6. Green Chemistry

- Summary of Application : Benzimidazole-based compounds possess potential application as medicinal drugs . The benzimidazole ring is an important pharmacophore in modern drug discovery . More than 20 drugs are available for the treatment of different diseases .

- Methods of Application : The chemists have their attention towards developing synthetic processes primarily based on the set of principles of green chemistry . Many efficient methods were developed for the synthesis of benzimidazole using the nanocatalyst or nanostructures .

- Results or Outcomes : This review will further aid the researcher in developing more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids .

Propiedades

IUPAC Name |

6,7-difluoro-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZCGWZHWVIVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716518 |

Source

|

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-1-isopropylbenzoimidazole | |

CAS RN |

1330750-46-3 |

Source

|

| Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)